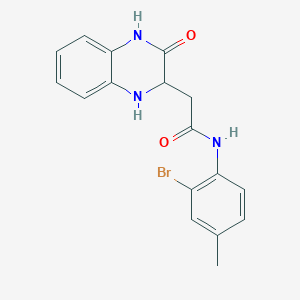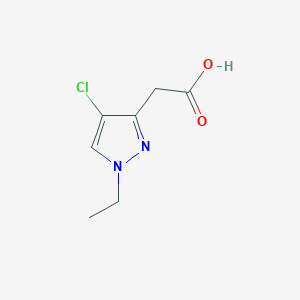
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid, also known as CEPA, is a pyrazole derivative that has been studied for its potential in various scientific research applications. CEPA has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Wirkmechanismus
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has been shown to have a number of biochemical and physiological effects. It can induce the expression of tumor suppressor genes, promote the activation of caspases, and inhibit the expression of genes that are involved in angiogenesis, or the formation of new blood vessels. (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid in lab experiments is its specificity for HDAC inhibition. (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has been found to selectively target HDAC1 and HDAC3, which are enzymes that play a key role in cancer cell growth. However, one limitation of using (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is its relatively low potency compared to other HDAC inhibitors.
Zukünftige Richtungen
There are a number of future directions for research on (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid. One area of interest is the development of more potent analogs of (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid that can be used in cancer treatment. Another area of interest is the investigation of the effects of (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid on other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid and its potential for clinical use.
Synthesemethoden
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can be synthesized through a reaction between 4-chloro-1-ethyl-1H-pyrazole and chloroacetic acid in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has been studied for its potential as an anti-tumor agent. Research has shown that (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-1-ethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQIRDBMPPZLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)
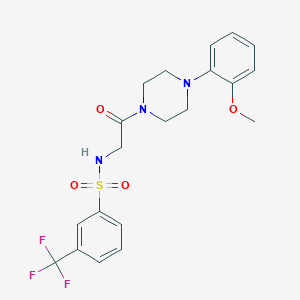
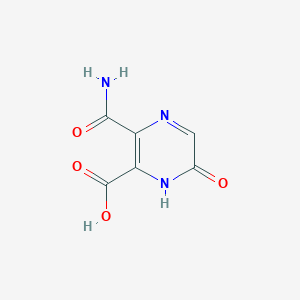
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)
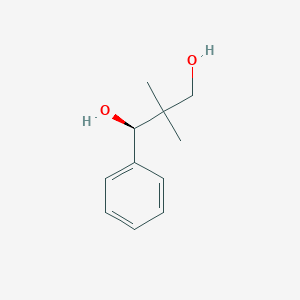
![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)
![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)
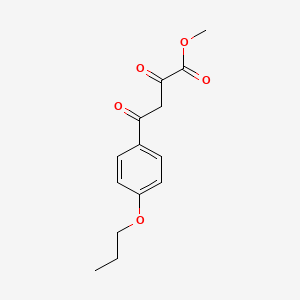
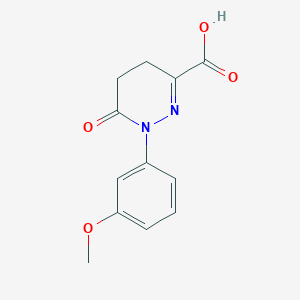
![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)
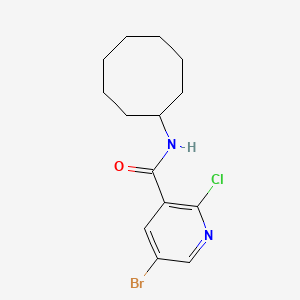
![2-(3,5-dimethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2471287.png)
![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)
